

3-(4-Chlorophenoxy)azetidine molecular weight

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

Cat. No.: B1322565

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Technical Monograph: **3-(4-Chlorophenoxy)azetidine** as a High-Value Scaffold

Executive Summary **3-(4-Chlorophenoxy)azetidine** (C₉H₁₀ClNO) represents a critical fragment in modern medicinal chemistry, serving as a conformationally restricted bioisostere for flexible aryloxy-ethylamines.^[1] By constraining the ether linkage within a four-membered azetidine ring, this scaffold offers researchers a tool to modulate lipophilicity (LogP), reduce metabolic liability, and rigidly define vectors for receptor binding. This guide provides a definitive technical profile, synthesizing physicochemical data, validated synthetic protocols, and analytical fingerprints for drug development applications.

Physicochemical Architecture

The molecular weight of **3-(4-Chlorophenoxy)azetidine** is not a singular value but a distribution defined by the natural abundance of chlorine isotopes. For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, the distinction between monoisotopic mass and average weight is critical.

Molecular Weight & Isotopic Distribution

| Parameter | Value | Technical Context |
|-------------------|-------------------------------------|--|
| Formula | C ₉ H ₁₀ ClNO | Core scaffold (Free Base) |
| Average MW | 183.64 g/mol | Used for molarity calculations in synthesis.[2] |
| Monoisotopic Mass | 183.0451 Da | Based on ³⁵ Cl (75.78%).[1] The primary peak in MS.[1] |
| M+2 Mass | 185.0421 Da | Based on ³⁷ Cl (24.22%).[1] The secondary isotope peak. [1] |
| Isotopic Pattern | 3:1 (M : M+2) | Diagnostic signature for chlorinated fragments.[1] |

Key Properties for Lead Optimization

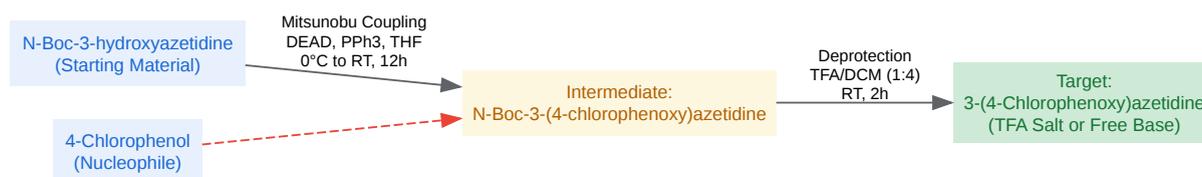
- Lipophilicity (cLogP): ~1.9. The azetidine ring lowers LogP compared to piperidine or pyrrolidine analogs, improving aqueous solubility.[1]
- pKa (Calculated): ~9.2–9.5 (Azetidine NH).[1] The electron-withdrawing phenoxy group at the 3-position inductively lowers the basicity of the ring nitrogen compared to unsubstituted azetidine (pKa ~11.3), potentially improving bioavailability by increasing the fraction of neutral species at physiological pH.
- Topological Polar Surface Area (TPSA): ~21 Å² (Ether O + Amine NH).[1]

Synthetic Architecture

The synthesis of **3-(4-Chlorophenoxy)azetidine** requires navigating the ring strain of the four-membered heterocycle. Direct nucleophilic displacement on an unprotected azetidine is prone to ring-opening polymerization.[1] The industry-standard protocol utilizes a Mitsunobu inversion strategy on an N-protected 3-hydroxyazetidine.[1]

Validated Synthetic Workflow

The following pathway ensures the integrity of the azetidine ring while installing the ether linkage.



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Figure 1: Strategic synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling

- Causality: The Mitsunobu reaction is chosen over direct SN₂ displacement of a mesylate because it proceeds under neutral conditions, minimizing the risk of azetidine ring opening or elimination to the enamine.
- Reagents: *tert*-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv), 4-Chlorophenol (1.1 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), Diethyl azodicarboxylate (DEAD, 1.2 equiv).
- Procedure:
 - Dissolve N-Boc-3-hydroxyazetidine, 4-chlorophenol, and PPh₃ in anhydrous THF (0.1 M concentration) under N₂ atmosphere.
 - Cool to 0°C to suppress side reactions.
 - Add DEAD dropwise over 15 minutes.^[1] The exothermic nature requires controlled addition to maintain selectivity.^[1]
 - Warm to room temperature and stir for 12–16 hours.

- Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the polar alcohol spot and appearance of a less polar UV-active spot confirms coupling.

Step 2: N-Boc Deprotection

- Causality: Trifluoroacetic acid (TFA) is preferred over HCl/Dioxane if the ether linkage is acid-sensitive, though the aryl ether is generally robust. TFA provides a clean cleavage of the carbamate.[1]
- Procedure:
 - Dissolve the intermediate in Dichloromethane (DCM).[1]
 - Add TFA (20% v/v).[1] Evolution of CO₂ gas confirms deprotection.[1]
 - Stir at RT for 2 hours.
 - Workup: Concentrate in vacuo. For the free base, partition between DCM and saturated aqueous NaHCO₃. [1] Dry organic layer over Na₂SO₄. [1]

Analytical Validation (MS & NMR)

Confirming the identity of **3-(4-Chlorophenoxy)azetidine** requires specific attention to the chlorine isotope pattern.

Mass Spectrometry Fingerprint

In LC-MS (ESI+), the molecule will ionize primarily as [M+H]⁺.

- Base Peak (m/z 184.05): Corresponds to the ³⁵Cl isotopologue protonated ion.[1]
- Isotope Peak (m/z 186.05): Corresponds to the ³⁷Cl isotopologue.[1][3]
- Validation Rule: The intensity of the 186 peak must be approximately 33% (1/3) of the 184 peak. Any deviation suggests contamination with a non-chlorinated species or a dichloro-impurity.[1]

¹H NMR Interpretation (DMSO-d₆)

- Aromatic Region: Two doublets (integration 2H each) around 6.9–7.4 ppm, characteristic of a para-substituted benzene ring (AA'BB' system).
- Ether Methine (H-3): A multiplet/quintet around 4.9–5.1 ppm.[1] This shift is diagnostic of the proton geminal to the phenoxy group.[1]
- Azetidine Ring Protons (H-2, H-4): Two sets of multiplets around 3.8–4.4 ppm.[1] Due to the ring puckering and the substituent, these protons often appear as complex patterns rather than simple triplets.[1]

Medicinal Chemistry Applications

Bioisosterism & Fragment Design

3-(4-Chlorophenoxy)azetidine acts as a rigidified analog of 2-(4-chlorophenoxy)ethanamine.
[1]

- Vector Control: The azetidine ring locks the C-O-C-C-N torsion angle, potentially reducing the entropic penalty of binding to a target protein (e.g., GPCRs like Dopamine D2 or Serotonin 5-HT receptors).
- Metabolic Stability: The 4-membered ring is generally less susceptible to oxidative metabolism (P450) at the alpha-carbon compared to the flexible ethylamine chain or larger piperidine rings.

Handling & Stability

- Storage: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt at -20°C. The free base is a secondary amine and can absorb CO₂ from the air (carbamate formation) or undergo slow oxidation.
- Reactivity: The azetidine ring is strained (~26 kcal/mol).[1] Avoid strong Lewis acids or extreme heat (>100°C) which can trigger ring-opening to the corresponding homo-allylic amine derivatives.[1]

References

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